3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research.
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could include the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also often discussed.Molecular Structure Analysis
Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used in this analysis could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its role as a reactant or product in chemical reactions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This analysis involves studying the compound’s physical and chemical properties. These could include its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Optical Properties and Semiconductor Applications
A study explored the optical and semiconductor applications of chalcone derivatives, including compounds structurally similar to 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one. These compounds exhibit promising linear and nonlinear optical properties, making them suitable for use in semiconductor devices due to their good electron transport materials capabilities and thermal stability (Shkir et al., 2019).
Molecular Structure and Chemical Reactivity
Another study focused on the molecular structure, electronic properties, and chemical reactivity of a closely related compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Through density functional theory (DFT) methods, insights into the geometrical framework, spectroscopic aspects, and chemical reactivity of such compounds were achieved, highlighting their potential in chemical synthesis and material applications (Adole et al., 2020).
Antimicrobial and Antifungal Properties
Research into halogenated phenyl derivatives of 2,5-dihydrofuran-2-one demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus species. These findings support the potential for developing new antifungal agents based on such chemical structures (Buchta et al., 2004).
Anti-inflammatory and Gastroprotective Effects
Chalcone derivatives, including those with bromophenyl and chlorophenyl groups, have been synthesized and evaluated for their anti-inflammatory and gastroprotective activities. These compounds showed significant efficacy in reducing carrageenan-induced rat paw edema and protecting against acetylsalicylic acid-induced ulcers, suggesting their therapeutic potential in inflammatory diseases and gastric protection (Okunrobo et al., 2006).
DNA Binding and Urease Inhibition
Studies on new chalcones, including 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone, demonstrated strong interactions with salmon sperm DNA and significant urease inhibition, indicating potential applications in biochemistry and pharmaceuticals. Theoretical and experimental analyses revealed these compounds' binding modes and efficiency, furthering our understanding of their molecular interactions and inhibition mechanisms (Rasool et al., 2021).
Safety And Hazards
The safety and hazards analysis involves examining the compound’s toxicity, flammability, and environmental impact. It also includes information on safe handling and disposal procedures.
Future Directions
Future directions could involve potential applications of the compound in industry or research, or suggestions for further studies to better understand the compound’s properties or reactivity.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one”, you may need to consult specialized chemical databases or scientific literature.
properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-chlorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAQAMYBIJYBSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229393 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one | |
CAS RN |
898782-42-8 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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